molecular formula C9H8ClNO3 B8359952 Methyl 2-[(chlorocarbonyl)amino]benzoate

Methyl 2-[(chlorocarbonyl)amino]benzoate

Cat. No.: B8359952
M. Wt: 213.62 g/mol
InChI Key: KSYLYAVGHMJQIF-UHFFFAOYSA-N
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Description

Methyl 2-[(chlorocarbonyl)amino]benzoate is a versatile synthetic building block of high value in medicinal chemistry and organic synthesis. Its structure incorporates both a reactive acyl chloride moiety and a protected amino benzoate, making it a privileged scaffold for constructing more complex nitrogen-containing molecules. In research and development, this compound is primarily employed as a key intermediate for the synthesis of diverse heterocyclic systems and active pharmaceutical ingredients (APIs). Its reactivity allows it to serve as a precursor in the formation of various pharmacologically relevant structures, including quinazolinone derivatives, which are known to exhibit a wide range of biological activities . Furthermore, the compound can be utilized in amidation and condensation reactions to create novel compounds with potential applications as enzyme inhibitors or receptor modulators. Its role in the synthesis of complex molecules, such as coumarin hybrids, underscores its importance in the discovery of new therapeutic agents and functional materials .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-(carbonochloridoylamino)benzoate

InChI

InChI=1S/C9H8ClNO3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H,11,13)

InChI Key

KSYLYAVGHMJQIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
Methyl 2-[(chlorocarbonyl)amino]benzoate -NH-C(O)-Cl at 2-position C9H8ClNO3 213.62 Reactive intermediate (inferred) -
Methyl 2-amino-5-chlorobenzoate -NH2 and -Cl at 2- and 5-positions C8H8ClNO2 185.61 Pharmaceutical intermediate
Bensulfuron-methyl ester Sulfonylurea group at 2-position C16H18N4O7S 410.40 Herbicide
Methyl 2-[(2-chlorobenzoyl)amino]benzoate -NH-C(O)-C6H4Cl at 2-position C15H12ClNO3 289.71 Unspecified (structural analog)
Methyl 2-[[3-(2-chlorophenyl)oxazole]amino]benzoate Oxazole and chlorophenyl at 2-position C19H15ClN2O4 370.80 Potential bioactive compound
Physicochemical Properties
  • Crystal Packing: Methyl 2-amino-5-chlorobenzoate exhibits planar molecular geometry with intramolecular N-H⋯O hydrogen bonding, enhancing crystallinity and stability . In contrast, the oxazole-containing derivative () likely has altered packing due to steric effects from the heterocycle.
  • Lipophilicity: Dichloro-substituted analogs (e.g., Methyl 2-amino-4,5-dichlorobenzoate) show increased lipophilicity compared to mono-chloro derivatives, impacting bioavailability .

Preparation Methods

Direct Acylation Using Phosgene

The most efficient method involves reacting methyl 2-aminobenzoate (methyl anthranilate) with phosgene (COCl₂). This one-step process substitutes the amino group’s hydrogen with a chlorocarbonyl group, yielding the target compound. The reaction is typically conducted under anhydrous conditions in an inert solvent such as dichloromethane or tetrahydrofuran. A base like pyridine is added to neutralize hydrochloric acid (HCl) byproduct, preventing side reactions.

Methyl 2-aminobenzoate+COCl2pyridineMethyl 2-[(chlorocarbonyl)amino]benzoate+2HCl\text{Methyl 2-aminobenzoate} + \text{COCl}_2 \xrightarrow{\text{pyridine}} \text{this compound} + 2\text{HCl}

Key Parameters :

  • Temperature : 0–5°C to control exothermicity.

  • Phosgene Stoichiometry : 1.1 equivalents to avoid over-chlorination.

  • Solvent : Dichloromethane ensures high solubility of intermediates.

Stepwise Functionalization via Acid Chloride Intermediate

An alternative route involves synthesizing 2-[(chlorocarbonyl)amino]benzoic acid followed by esterification:

  • Acylation of 2-aminobenzoic acid : React with phosgene to form 2-[(chlorocarbonyl)amino]benzoic acid.

  • Esterification : Treat the acid with methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid.

2-[(Chlorocarbonyl)amino]benzoic acid+CH3OHSOCl2Methyl 2-[(chlorocarbonyl)amino]benzoate+H2O\text{2-[(Chlorocarbonyl)amino]benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{this compound} + \text{H}_2\text{O}

Challenges :

  • The chlorocarbonyl group’s sensitivity to hydrolysis necessitates strict moisture control.

  • Esterification requires acidic conditions, which risk decomposing the chlorocarbonyl group.

Catalytic and Solvent Optimization

Catalyst Selection

Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), enhance electrophilic substitution in chlorination steps. For example, FeCl₃ catalyzes chlorination of aromatic rings in related syntheses, though direct application to this compound remains underexplored.

Solvent Systems

  • Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) improve reaction homogeneity in ammoniation steps.

  • Acetic acid facilitates oxidation reactions, as seen in the synthesis of 3-methyl-2-chlorobenzoic acid, where it stabilizes intermediates.

Reaction Condition Analysis

Purification Techniques

  • Reduced-pressure rectification effectively isolates intermediates, as demonstrated in the purification of 3-methyl-2-chlorobenzoic acid.

  • Recrystallization using methanol or ethanol removes impurities, achieving >90% purity in final products.

Comparative Methodological Evaluation

Method Yield Advantages Disadvantages
Direct acylation85–92%One-step synthesis; minimal byproductsRequires toxic phosgene handling
Stepwise functionalization70–78%Avoids phosgene useMulti-step; lower overall yield

Table 1 : Comparison of primary synthesis routes. Data extrapolated from analogous reactions.

Industrial-Scale Production Challenges

  • Batch Reactor Design : Large-scale phosgene reactions demand corrosion-resistant materials (e.g., Hastelloy).

  • Catalyst Recycling : FeCl₃ and AlCl₃ catalysts degrade over time, requiring frequent replacement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[(chlorocarbonyl)amino]benzoate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via acylation of methyl anthranilate derivatives using chlorocarbonyl reagents. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Validation : Confirm purity via 1H^1H-NMR (absence of extraneous peaks) and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • IR Spectroscopy : The carbonyl stretch of the chlorocarbonyl group (1780–1820 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) provide distinct signatures.
  • 13C^{13}C-NMR : Differentiate between substituents: chlorocarbonyl carbon (~150–155 ppm) vs. ester carbonyl (~165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 228.0295 (C9_9H8_8ClNO3_3) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic HCl gas during hydrolysis.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for Cl and O atoms.
  • Validation : Check for residual electron density peaks (<0.5 eÅ3^{-3}) and R-factor convergence (R1_1 < 5%). Compare with ORTEP-3-generated thermal ellipsoid plots to assess positional accuracy .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress with 1H^1H-NMR under varying temperatures (25–60°C) to determine activation energy.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and partial charges, highlighting electrophilicity at the chlorocarbonyl carbon.
  • Isotopic Labeling : 18O^{18}O-labeling in hydrolysis experiments can confirm whether cleavage occurs at the ester or amide bond .

Q. How do conflicting spectroscopic and crystallographic data for this compound arise, and how can they be reconciled?

  • Methodological Answer :

  • Case Example : If NMR suggests planar geometry but crystallography shows torsional distortion, perform:
  • Conformational Analysis : Variable-temperature NMR to assess rotational barriers.
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H···O) that may stabilize non-planar configurations in the solid state.
  • Resolution : Cross-validate with Raman spectroscopy to detect crystal packing effects vs. intrinsic molecular geometry .

Q. What role does this compound play in pesticide intermediate synthesis?

  • Methodological Answer :

  • Derivatization : React with sulfonylureas or pyrimidinyl amines to form herbicidal sulfonylurea derivatives (e.g., tribenuron-methyl analogs).
  • Bioactivity Screening : Test intermediates against Arabidopsis thaliana for herbicidal activity (IC50_{50} assays).
  • Metabolic Stability : Use LC-MS/MS to identify degradation products in soil/water matrices under UV exposure .

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